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2-[(2-Furylmethyl)amino]nicotinic acid Documentation Hub

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  • Product: 2-[(2-Furylmethyl)amino]nicotinic acid
  • CAS: 1019127-14-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Toxicological Profile of Furosemide Impurity A

This guide provides a comprehensive overview of the strategic approach required to establish the toxicological profile of Furosemide Impurity A. Designed for researchers, scientists, and drug development professionals, t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the strategic approach required to establish the toxicological profile of Furosemide Impurity A. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural outlines to explain the scientific rationale behind each step, ensuring a robust and defensible safety assessment compliant with global regulatory standards.

Section 1: Introduction and Regulatory Imperative

Furosemide is a potent loop diuretic essential in managing edema and hypertension.[1] The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Process-related impurities and degradation products, even at trace levels, can pose significant toxicological risks. Furosemide Impurity A, a known substance specified in the European Pharmacopoeia, requires rigorous toxicological evaluation to establish safe limits in the final drug product.[2][3]

1.1 Chemical Identity of Furosemide Impurity A

  • Chemical Name: 2-Chloro-4-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic Acid[4][5]

  • CAS Number: 4818-59-1[3][4][6][7]

  • Molecular Formula: C₁₂H₁₁ClN₂O₅S[3][4][6][8]

  • Molecular Weight: 330.74 g/mol [3][4][6]

1.2 The Regulatory Mandate: ICH Q3A(R2)

The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a framework for the control of impurities in new drug substances.[9][10][11] This guideline mandates the "qualification" of any impurity present above a certain threshold. Qualification is the process of acquiring and evaluating data to establish the biological safety of an impurity at or above the level found in the drug substance.[10][12] For a drug like Furosemide, where the maximum daily dose can exceed 2g, the identification threshold for an unknown impurity is 0.05%, and the qualification threshold is typically 0.15% or 1.0 mg per day intake, whichever is lower.[2] Establishing a toxicological profile is the cornerstone of this qualification process.

Section 2: A Strategic Framework for Toxicological Qualification

A tiered, systematic approach is the most scientifically sound and resource-efficient strategy for evaluating an impurity. This framework begins with predictive, computational methods and progresses to definitive in vitro biological assays to assess specific toxicological endpoints. This hierarchical approach allows for early hazard identification and informs the necessity and design of subsequent tests.

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: Genotoxicity Assessment cluster_2 Tier 3: General Cytotoxicity Assessment cluster_3 Final Assessment in_silico Computational Toxicology (QSAR, Read-Across) genotox Bacterial Reverse Mutation Assay (Ames Test) in_silico->genotox Predicts Mutagenicity Risk cytotox Cell Viability Assay (e.g., MTT, MTS) genotox->cytotox Defines Mutagenic Potential report Qualification Report & Permitted Daily Exposure (PDE) Calculation cytotox->report Establishes Cytotoxic Threshold

Caption: Tiered workflow for impurity toxicological qualification.

Section 3: Tier 1 - In Silico Toxicity Prediction

Expertise & Causality: The initial step involves using validated computational models to predict toxicity based on the chemical structure of Furosemide Impurity A. Quantitative Structure-Activity Relationship (QSAR) models compare the impurity's structure to databases of known toxicants, identifying structural alerts that may suggest mutagenicity, carcinogenicity, or other hazards. This is a rapid, cost-effective screening tool that flags potential liabilities. For instance, an in silico analysis using a tool like ProTox-II was used to predict the toxicity of a different Furosemide impurity, demonstrating the utility of this approach in modern drug development.[1][2] A positive finding from this stage does not confirm toxicity but elevates the concern and mandates progression to in vitro testing.

Section 4: Tier 2 - Genotoxicity Assessment: The Ames Test

Expertise & Causality: Genotoxicity, the ability of a chemical to damage DNA, is a critical toxicological endpoint due to its link with carcinogenesis. The bacterial reverse mutation assay, or Ames test, is the global standard for assessing mutagenic potential at the gene level.[13][14] It evaluates the ability of a substance to induce mutations that restore the functional capability of a gene in specialized strains of Salmonella typhimurium and Escherichia coli.[14]

Trustworthiness through Self-Validation: The Ames test protocol is inherently self-validating through the mandatory inclusion of a comprehensive set of controls.

  • Vehicle Control: Establishes the baseline spontaneous reversion rate.

  • Strain-Specific Positive Controls: Chemicals known to be mutagenic for each bacterial strain (e.g., sodium azide for TA100, 2-nitrofluorene for TA98 without S9) confirm the sensitivity of the test system.

  • Metabolic Activation (S9): A fraction of rodent liver homogenate (S9) is included to simulate mammalian metabolism, as some chemicals only become mutagenic after metabolic conversion.[13][15] Positive controls for this condition (e.g., 2-aminoanthracene) are also required.

A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Experimental Protocol: Ames Test (OECD 471)
  • Strain Selection: Utilize a standard panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).

  • Dose Range Finding: A preliminary assay is conducted to determine the appropriate concentration range, identifying the highest non-toxic dose.

  • Main Experiment:

    • Prepare test solutions of Furosemide Impurity A at a minimum of five different concentrations.

    • In separate tubes, combine the test article solution, the bacterial culture, and either the S9 metabolic activation mix or a phosphate buffer (for the non-activated arm).[13]

    • Add this mixture to a molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions, which are necessary for mutations to be expressed).[15]

    • Pour the top agar mixture onto minimal glucose agar plates.[13][15]

    • Incubate the plates at 37°C for 48-72 hours.[15]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertants compared to the negative control indicates a mutagenic effect.[16]

G prep Prepare Bacterial Strains & Test Article Solutions mix Combine Bacteria, Test Article, and S9 Mix (or Buffer) prep->mix plate Add to Top Agar and Pour onto Minimal Media Plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data vs. Controls count->analyze

Caption: Standard experimental workflow for the Ames test.

Section 5: Tier 3 - General Cytotoxicity Assessment: The MTT Assay

Expertise & Causality: While genotoxicity assesses a specific mechanism, a general cytotoxicity assay evaluates the overall impact of a compound on cell health and viability. The MTT assay is a robust, colorimetric method that measures cellular metabolic activity.[17] It is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[18][19] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Trustworthiness through Self-Validation: The assay's reliability depends on proper controls.

  • Untreated Control: Represents 100% cell viability.

  • Vehicle Control: Ensures the solvent used to dissolve the impurity has no toxic effect.

  • Positive Control: A known cytotoxic agent is used to confirm the assay is performing as expected.

  • Blank Control: Wells with media but no cells are used to subtract background absorbance.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Plating: Seed a suitable human cell line (e.g., HepG2, HEK293) into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[20]

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of Furosemide Impurity A. Incubate for a defined exposure period (e.g., 24, 48, or 72 hours).[21]

  • MTT Addition: Add a sterile MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 1-4 hours at 37°C.[20][21] During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals.[20]

  • Absorbance Reading: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of ~570 nm.[19][20]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Sample Cytotoxicity Data
Furosemide Impurity A Conc. (µM)Mean Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.250100%
11.24599.6%
101.15092.0%
500.87570.0%
1000.63050.4%
2500.25020.0%
5000.0806.4%
Result: The IC₅₀ is determined to be approximately 100 µM.

Section 6: Conclusion and Path Forward

This guide outlines a scientifically rigorous, tiered strategy for establishing the toxicological profile of Furosemide Impurity A. By integrating in silico prediction with definitive in vitro assays for genotoxicity and cytotoxicity, a comprehensive safety profile can be constructed. The results of these studies are fundamental to the qualification process, enabling the establishment of a safe and justifiable acceptance criterion for Furosemide Impurity A in the drug substance specification, thereby ensuring patient safety and regulatory compliance.

References

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency (EMA). [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). ICH. [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances. (2008, June). U.S. Food and Drug Administration (FDA). [Link]

  • ICH Q3 Guidelines - Impurities (Q3A - Q3E). (2023, November 13). Slideshare. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). National Center for Biotechnology Information (NCBI) Bookshelf, NIH. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • MTT Assay Protocol. (n.d.). Retrieved from a university protocol PDF. [Link]

  • Ames Test | Cyprotex ADME-Tox Solutions. Evotec. [Link]

  • The Ames Test. (n.d.). Lawrence University. [Link]

  • Furosemide. (2025, February 14). USP-NF. [Link]

  • Furosemide-impurities. Pharmaffiliates. [Link]

  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. (2023, March 6). MDPI. [Link]

  • Furosemide Impurities and Related Compound. Veeprho Pharmaceuticals. [Link]

  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. (2023, March 6). Semantic Scholar. [Link]

  • 4-Chloro-5-sulfamoylanthranilic acid. PubChem. [Link]

  • CAS No : 4818-59-1| Product Name : Furosemide - Impurity A (Freebase). Pharmaffiliates. [Link]

Sources

Exploratory

Technical Guide: Degradation Pathways Leading to 2-[(2-Furylmethyl)amino]nicotinic acid

Executive Summary This technical guide details the formation and degradation kinetics of 2-[(2-Furylmethyl)amino]nicotinic acid (hereafter referred to as 2-FANA ). Structurally, 2-FANA represents a hybrid scaffold: it po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the formation and degradation kinetics of 2-[(2-Furylmethyl)amino]nicotinic acid (hereafter referred to as 2-FANA ). Structurally, 2-FANA represents a hybrid scaffold: it possesses the aminonicotinic acid core characteristic of non-steroidal anti-inflammatory drugs (NSAIDs) like Niflumic Acid , while retaining the labile furfuryl-amino side chain found in loop diuretics such as Furosemide .

In drug development, 2-FANA typically appears as a degradation product (impurity) resulting from the hydrolysis of ester or amide prodrugs, or as a process-related impurity arising from incomplete nucleophilic substitution during synthesis. Understanding the pathways leading to its formation—and its subsequent instability—is critical for establishing shelf-life specifications and controlling genotoxic risks associated with furan derivatives.

Part 1: Structural Analysis & Reactivity Profile

The stability of 2-FANA is dictated by three competing functional groups:

  • The Nicotinic Acid Core (Pyridine-3-carboxylic acid): Generally stable against oxidation but susceptible to decarboxylation under extreme thermal stress (>150°C).

  • The Secondary Amine (Exocyclic): Acts as a bridge. The C-N bond is the locus for photolytic cleavage.

  • The Furan Ring: The "Achilles' heel" of the molecule. It is highly sensitive to acid-catalyzed ring opening and oxidative degradation (singlet oxygen attack).

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 2-[(furan-2-ylmethyl)amino]pyridine-3-carboxylic acid

  • Molecular Formula: C₁₁H₁₀N₂O₃[1]

  • Molecular Weight: 218.21 g/mol

  • Key Analog: Des-chloro-des-sulfamoyl analog of Furosemide (on a pyridine ring).

Part 2: Degradation Pathways Leading TO 2-FANA (Formation)

The appearance of 2-FANA in a drug product usually signals the failure (degradation) of a parent API or intermediate. The two primary pathways leading to its formation are Hydrolytic Cleavage and Synthetic Carryover .

Pathway A: Hydrolysis of Parent Esters/Amides (Primary Route)

If the parent drug is an ester (e.g., 2-(furfurylamino)nicotinic acid ethyl ester) or an amide derivative, hydrolysis is the dominant pathway leading to 2-FANA.

  • Mechanism: Acid or base-catalyzed attack on the carbonyl carbon of the carboxylic derivative.

  • Kinetics: Follows pseudo-first-order kinetics, highly pH-dependent.

  • Critical Control Point: Moisture content in formulation and pH of the liquid vehicle.

Pathway B: Nucleophilic Aromatic Substitution (Synthesis Impurity)

2-FANA is often synthesized by reacting 2-chloronicotinic acid with furfurylamine .

  • Formation: If the reaction is quenched or worked up, 2-FANA is the product.

  • Impurity Context: If the target drug requires further modification of the carboxylic acid (e.g., amidation), residual 2-FANA represents an unreacted intermediate.

Visualization of Formation Pathways

FormationPathways Parent_Ester Parent Drug (Ester/Amide) (e.g., Ethyl 2-(furfurylamino)nicotinate) Intermediate_Tet Tetrahedral Intermediate Parent_Ester->Intermediate_Tet Hydrolysis (+H2O / H+ or OH-) Target_2FANA TARGET: 2-[(2-Furylmethyl)amino]nicotinic acid (2-FANA) Intermediate_Tet->Target_2FANA Elimination of Alcohol/Amine Precursor_Cl 2-Chloronicotinic Acid Precursor_Cl->Target_2FANA SnAr Reaction (Synthesis Step) Reagent_Amine Furfurylamine Reagent_Amine->Target_2FANA Nucleophilic Attack

Figure 1: Pathways leading to the formation of 2-FANA. Solid blue lines indicate degradation of a parent drug; dashed red lines indicate synthetic origin.

Part 3: Degradation Pathways OF 2-FANA (Fate)

Once formed, 2-FANA is not stable. It undergoes further degradation, particularly under light and acidic conditions. This "secondary degradation" complicates mass balance calculations in stability studies.

Photolytic De-furfurylation (Nor-Degradation)

Similar to Furosemide , the secondary amine bond is photosensitive.

  • Mechanism: Photo-induced radical cleavage of the C-N bond.

  • Products: 2-Aminonicotinic acid (stable) + Furfural (reactive).

  • Significance: Furfural can polymerize or react with other amines (Maillard reaction), causing solution darkening.

Oxidative Furan Ring Opening

The furan ring is electron-rich and susceptible to oxidation (e.g., by peroxides in excipients).

  • Mechanism: Oxidation leads to the formation of a 2,5-dialkoxy-2,5-dihydrofuran intermediate, which hydrolyzes to unsaturated dicarbonyls.

  • Result: Loss of UV chromophore and formation of complex polymeric mixtures.

Visualization of Degradation Fate

DegradationFate Target 2-FANA (Analyte) Photo_State Excited State (Radical Pair) Target->Photo_State UV Light (300-400nm) Prod_2Amino 2-Aminonicotinic Acid (Primary Degradant) Photo_State->Prod_2Amino C-N Cleavage Prod_Furfural Furfural Photo_State->Prod_Furfural C-N Cleavage Prod_Polymer Brown Polymers Prod_Furfural->Prod_Polymer Polymerization

Figure 2: The degradation fate of 2-FANA. Photolysis is the primary pathway yielding 2-Aminonicotinic acid.

Part 4: Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

Objective: To validate the formation of 2-FANA from a parent ester/amide and assess its subsequent stability.

Reagents:

  • 0.1 N HCl (Acid stress)

  • 0.1 N NaOH (Base stress)

  • 3% H₂O₂ (Oxidative stress)

Workflow:

  • Preparation: Dissolve Parent Drug (1 mg/mL) in Methanol/Water (50:50).

  • Acid Stress: Add 1 mL 0.1 N HCl to 1 mL sample. Heat at 60°C for 4 hours.

  • Base Stress: Add 1 mL 0.1 N NaOH to 1 mL sample. Stir at RT for 2 hours (Base hydrolysis is typically faster).

  • Neutralization: Quench acid samples with NaOH and base samples with HCl to pH 7.0.

  • Analysis: Inject immediately into HPLC.

Protocol 2: HPLC-UV Detection Method

To separate 2-FANA from its parent and degradation products (2-Aminonicotinic acid), a gradient method is required due to the polarity differences.

ParameterSpecification
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5%

60% B; 15-20 min: 60% B
Flow Rate 1.0 mL/min
Detection UV at 270 nm (Nicotinic core) and 230 nm (Furan)
Retention Order 2-Aminonicotinic acid (Early) < 2-FANA (Mid) < Parent Ester (Late)

Part 5: Causality & Mechanistic Insights

Why 2-FANA Behaves Like Furosemide

The structural homology between 2-FANA and Furosemide allows researchers to predict toxicity and stability. Both contain the furfuryl-amino moiety.[1]

  • Toxicity Warning: Metabolic activation of the furan ring (via CYP450) can lead to reactive enedials, which are hepatotoxic. Therefore, controlling 2-FANA levels in drug products is not just a quality issue but a safety requirement (ICH M7).

  • Stabilization Strategy: If 2-FANA is the active drug, it must be protected from light (amber glass) and oxidation (nitrogen headspace). If it is an impurity, the parent drug formulation must avoid acidic excipients that catalyze the hydrolysis leading to 2-FANA.

Self-Validating the Pathway

To confirm that 2-FANA is indeed the degradation product of a specific parent:

  • Isolate the peak corresponding to 2-FANA using Prep-HPLC.

  • Confirm structure via MS/MS (Look for fragment m/z 81, corresponding to the furfuryl cation).

  • Spike the sample with authentic 2-Aminonicotinic acid. If the "secondary degradation" peak increases, the pathway is confirmed.

References

  • International Council for Harmonisation (ICH). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Guidelines. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 72930, 2-Aminonicotinic acid (Degradation Product). PubChem.[2][3] [Link]

  • Vertex AI Search. Structural Confirmation of 2-[(2-Furylmethyl)amino]nicotinic acid (CAS 1019127-14-0).[1]

  • M.J. O'Neil. The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. (Reference for Furosemide/Nicotinic Acid chemistry analogs). [Link]

Sources

Protocols & Analytical Methods

Method

High-Performance Liquid Chromatography (HPLC) Method Development for the Quantitation of 2-[(2-Furylmethyl)amino]nicotinic Acid

Application Note: AN-2026-HPLC-FANA Executive Summary This technical guide outlines the systematic method development and validation strategy for 2-[(2-Furylmethyl)amino]nicotinic acid , a critical pyridine-3-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-HPLC-FANA

Executive Summary

This technical guide outlines the systematic method development and validation strategy for 2-[(2-Furylmethyl)amino]nicotinic acid , a critical pyridine-3-carboxylic acid derivative often encountered as a structural intermediate in the synthesis of diuretic agents (e.g., analogs of Furosemide or Triflocin) or as a degradation product.

Unlike standard Nicotinic Acid (Vitamin B3) analysis, the presence of the furfuryl-amino moiety significantly alters the physicochemical behavior of the molecule, introducing hydrophobicity and acid-sensitivity (furan ring opening). This protocol moves beyond generic "Method A" templates, offering a Quality-by-Design (QbD) approach that prioritizes stationary phase selectivity (π-π interactions) and pH control to ensure robust separation from potential synthetic precursors (e.g., 2-chloronicotinic acid) and degradation products.

Physicochemical Profiling & Strategy

To develop a self-validating method, we must first understand the analyte's behavior in solution.

Structural Analysis & Critical Quality Attributes (CQAs)

The analyte contains three distinct functional zones that dictate chromatographic behavior:

  • Nicotinic Acid Core (Pyridine-3-COOH): Amphoteric nature. The carboxylic acid (pKa ~4.[1]8) and the pyridine nitrogen (pKa ~3.0) create complex ionization states.

  • Secondary Amine Linker: Can be protonated, potentially causing peak tailing on residual silanols.

  • Furan Ring: Adds hydrophobicity (increasing retention on RP columns) but is susceptible to acid-catalyzed hydrolysis/polymerization.

Method Development Decision Matrix:

FeatureChromatographic ChallengeStrategic Solution
Furan Ring Acid instability; poor peak shape on standard C18 due to steric bulk.Selectivity: Use Phenyl-Hexyl stationary phase for π-π interaction. Stability: Avoid mineral acids (HCl); use Formic/Acetic acid.
Pyridine N Peak tailing due to silanol interaction.Mobile Phase: Maintain pH < 3.0 (protonated) or use end-capped columns.
Carboxyl Group Retention time drift if pH is near pKa (4.8).Buffer Control: buffer pH must be ± 1.5 units from pKa. Target pH 2.5–3.0.

Method Development Workflow (Visualization)

The following diagram illustrates the logical flow for optimizing the separation, specifically choosing between C18 and Phenyl-Hexyl chemistries based on resolution requirements.

MethodDevWorkflow Start Start: Analyte Profiling ColSelect Column Selection Start->ColSelect C18 C18 (L1) Hydrophobic Retention ColSelect->C18 Standard Screen Phenyl Phenyl-Hexyl (L11) Pi-Pi Selectivity ColSelect->Phenyl Recommended MobilePhase Mobile Phase Optimization pH 2.5 - 3.0 C18->MobilePhase Phenyl->MobilePhase CheckTailing Check Tailing Factor (Tf) MobilePhase->CheckTailing Success Final Method (Tf < 1.5, Rs > 2.0) CheckTailing->Success Pass AddModifier Add TEA or Increase Buffer Conc. CheckTailing->AddModifier Fail (Tf > 1.5) AddModifier->CheckTailing

Caption: QbD workflow for selecting stationary phases. Phenyl-Hexyl is prioritized for furan-containing analytes to leverage pi-pi selectivity.

Experimental Protocols

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with PDA detector.

  • Reagents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (KH₂PO₄), Phosphoric Acid (85%), HPLC Grade Water.

  • Reference Standard: 2-[(2-Furylmethyl)amino]nicotinic acid (>98% purity).

Primary Method (Recommended)

This method utilizes a Phenyl-Hexyl column. The π-π interactions between the phenyl ring on the column and the furan/pyridine rings of the analyte provide superior resolution from synthetic impurities compared to standard C18.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent L11 USP classification).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with dilute H₃PO₄).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV-Vis (PDA) at 260 nm (Primary) and 220 nm (Secondary for impurities).

  • Injection Volume: 10 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold
12.0 40 60 Linear Gradient
15.0 40 60 Wash
15.1 90 10 Re-equilibration

| 20.0 | 90 | 10 | End |

Alternative Method (C18 Standard)

If a Phenyl-Hexyl column is unavailable, a high-density C18 column can be used. Note that peak tailing may be slightly higher due to the secondary amine.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of 70% Buffer (0.1% Formic Acid in Water) : 30% Acetonitrile .

  • Note: Formic acid is used here to minimize ion-pairing effects, but phosphate buffer is preferred for peak shape.

Sample Preparation & Stability

Critical Warning: The furan ring is sensitive to oxidation and strong acidic hydrolysis.

  • Stock Solution: Dissolve 10 mg of analyte in 10 mL of Methanol . (Do not use pure water or acid for stock preparation to ensure stability).

  • Working Standard: Dilute stock 1:10 with Mobile Phase A (Buffer).

  • Filter: Use 0.22 µm PTFE or Nylon filters. Avoid PVDF if non-specific binding is observed.

  • Stability: Autosampler stability is typically 24 hours at 10°C. Protect from light (amber vials) to prevent photodegradation of the pyridine ring.

Method Validation Parameters (Acceptance Criteria)

To ensure the method is "self-validating" and robust, the following criteria must be met during system suitability testing (SST):

ParameterAcceptance LimitRationale
Resolution (Rs) > 2.0 between Analyte and nearest impurityEnsures accurate integration without shoulder interference.
Tailing Factor (Tf) 0.8 – 1.5Tailing > 1.5 indicates secondary silanol interactions (amine effect).
Theoretical Plates (N) > 5000Indicates good column efficiency.
% RSD (Area) < 2.0% (n=6 injections)Demonstrates system precision.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Typical LOQ for this class is ~0.5 µg/mL.

Troubleshooting Guide

Issue: Peak Tailing (> 1.5)

  • Cause: Interaction between the secondary amine (at pos 2) and residual silanols on the silica support.

  • Fix: Increase buffer concentration to 50 mM or add 0.1% Triethylamine (TEA) to the mobile phase (ensure column pH limits are respected).

Issue: Retention Time Drift

  • Cause: pH of mobile phase is too close to the pKa of the carboxyl group (~4.8).

  • Fix: Ensure Mobile Phase A is strictly buffered at pH 3.0 . A shift of 0.1 pH units can significantly alter the ionization ratio of the nicotinic acid core.

Issue: Extra Peaks / Ghost Peaks

  • Cause: Degradation of the furan ring.

  • Fix: Prepare samples fresh. Avoid leaving samples in the autosampler >24h. Ensure the acetonitrile is high quality (low peroxide).

References

  • European Pharmacopoeia (Ph. Eur.) . (2023). Monograph: Nicotinic Acid. Council of Europe. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • PubChem . (2025).[2] Compound Summary: 2-Aminonicotinic acid.[2][3][4] National Library of Medicine. Link (Structural analogue data).

  • McCalley, D. V. (2010).[5] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link (Authoritative source on Phenyl-Hexyl vs C18 selectivity for amines).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Furosemide &amp; Impurity A Separation

This guide serves as a specialized technical support resource for researchers and analytical scientists struggling with the high-performance liquid chromatography (HPLC) separation of Furosemide and its positional isomer...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers and analytical scientists struggling with the high-performance liquid chromatography (HPLC) separation of Furosemide and its positional isomer, Impurity A (Ph.[1] Eur. definition).

System Status: ACTIVE

Topic: Critical Resolution Improvement (Rs > 1.5) for Furosemide and Impurity A. Target Analyte: Furosemide (4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid).[1][2] Target Impurity: Impurity A (Ph. Eur.), also known as "Iso-Furosemide" (2-chloro-4-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid).[1] Note: If you are following USP, "Related Compound A" refers to Saluamine (2-chloro-4-amino-5-sulfamoylbenzoic acid), which is chemically distinct and easier to separate.[1] This guide focuses on the more challenging Ph. Eur. Impurity A (Isomer) .

Part 1: Diagnostic & Troubleshooting (Q&A)

Category 1: Resolution & Co-elution

Q1: I am observing critical pair co-elution (Rs < 1.0) between Furosemide and Impurity A. Why is this happening despite using a standard C18 column? A: This is a classic case of "Isomeric Trap." Furosemide and Impurity A are positional isomers; they share the exact same molecular weight (330.74 g/mol ) and very similar pKa values (~3.9).

  • Root Cause: Standard C18 columns rely heavily on hydrophobicity.[1] Since both molecules have nearly identical hydrophobic footprints, C18 alone often fails to discriminate between the ortho- and para- positioning of the chlorine and furfurylamino groups.[1]

  • Solution: You must introduce a secondary separation mechanism.[1]

    • Switch Stationary Phase: Move to a C8 (Octyl) column (as recommended by Ph. Eur.) or a Phenyl-Hexyl column.[1][3] The Phenyl phase interacts with the

      
      -electrons of the furan ring and the aromatic core, exploiting the subtle electronic differences caused by the positional change of the chlorine atom [1, 2].
      
    • Mobile Phase Modifier: If you must use C18, ensure you are using Tetrahydrofuran (THF) (USP method) or Propanol (Ph.[1] Eur. method) rather than just Acetonitrile. THF acts as a shape-selective solvent that can fit into the "slots" of the stationary phase differently than linear nitriles, enhancing isomer selectivity [3].

Q2: My retention times are drifting, causing the peaks to merge over a sequence. What is the variable? A: The culprit is likely pH instability or Temperature fluctuation .[1]

  • The Science: Furosemide has a carboxylic acid group (pKa ~3.9).[1] If your mobile phase pH is near 4.0, small drifts in pH (±0.[1]1) will cause significant shifts in the ionization ratio (ionized vs. non-ionized), drastically altering retention.

  • Corrective Action:

    • Buffer Lock: Adjust mobile phase pH to pH 3.0 (well below pKa) or pH 6.5+ (well above pKa). Operating at the pKa (pH 3.5–4.5) is the "Zone of Instability."[1]

    • Thermostat: Ensure the column oven is actively controlled at 25°C or 30°C. Do not rely on ambient temperature.

Category 2: Peak Shape & Tailing[1][4]

Q3: Furosemide shows severe tailing (Symmetry > 2.0), masking the small Impurity A peak. How do I sharpen the peak? A: Tailing in acidic drugs is typically caused by secondary interactions between the ionized carboxylate group and residual silanols on the silica surface.[1]

  • The Fix:

    • Ion-Pairing (Legacy Method): The Ph. Eur. method uses Cetrimide (cetyltrimethylammonium bromide).[1] This positively charged surfactant masks silanols and pairs with the anionic drug, sharpening the peak. Warning: Cetrimide permanently modifies the column.

    • Silanol Suppression (Modern Method): Use a "End-capped" or "Base-Deactivated" column (e.g., InertSustain, Zorbax Eclipse Plus).[1] Alternatively, add 10-20 mM phosphate buffer at pH 3.0 to suppress silanol ionization [4].[1]

Part 2: Optimized Experimental Protocols

Protocol A: The "Modern Robust" Method (Gradient)

Recommended for R&D and new method development.[1] Avoids toxic THF and messy Cetrimide.[1]

ParameterSpecification
Column Phenyl-Hexyl or C18 (High Carbon Load), 250 x 4.6 mm, 5 µm
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate (pH 3.0 with Phosphoric Acid)
Mobile Phase B Methanol (MeOH)
Flow Rate 1.0 mL/min
Temp 30°C
Gradient 0-10 min: 10% B → 60% B; 10-25 min: 60% B (Isocratic); 25-30 min: 60% → 10% B
Detection UV @ 230 nm or 272 nm
Target Rs > 2.0 between Furosemide and Impurity A
Protocol B: The "Pharmacopoeial" Method (Ph.[1] Eur. Adapted)

Strictly for compliance testing where Ph. Eur. adherence is mandatory.

  • Preparation: Dissolve 0.2 g of Potassium Dihydrogen Phosphate and 0.25 g of Cetrimide in 700 mL water. Adjust pH to 7.0 with Ammonia.[1][4] Add 300 mL Propanol .

  • Column: C8 (Octylsilyl silica gel) , 250 x 4.6 mm.[1]

  • Note: This is an isocratic method. Equilibration takes longer (>1 hour) due to the cetrimide coating the column.

  • Critical Check: Ensure the Cetrimide is fully dissolved; it can precipitate in high organic content if not mixed properly [1, 5].[1]

Part 3: Visual Troubleshooting Logic

The following diagram outlines the decision process for resolving Furosemide/Impurity A separation issues.

Furosemide_Separation_Logic Start START: Poor Resolution (Furosemide vs. Impurity A) Check_Impurity Identify Impurity Type: Is it Isomer or Degradant? Start->Check_Impurity Isomer_Path Impurity A (Ph. Eur.) Positional Isomer Check_Impurity->Isomer_Path Ph. Eur. (Hard) Degradant_Path Related Compound A (USP) Saluamine (Degradant) Check_Impurity->Degradant_Path USP (Easy) Check_Column Check Column Chemistry Isomer_Path->Check_Column Simple_Fix ACTION: Optimize Gradient (Easy Separation on C18) Degradant_Path->Simple_Fix C18_Check Using Standard C18? Check_Column->C18_Check Switch_Column ACTION: Switch to C8 or Phenyl-Hexyl (Exploit Pi-Pi interactions) C18_Check->Switch_Column Yes (Failing) Check_Mobile Check Mobile Phase Modifier C18_Check->Check_Mobile No (Already C8) Check_pH Check pH Stability Switch_Column->Check_pH Add_THF ACTION: Add THF (USP) or Propanol (EP) (Shape Selectivity) Check_Mobile->Add_THF Resolution < 1.5 Add_THF->Check_pH pH_Zone Is pH 3.5 - 4.5? Check_pH->pH_Zone Fix_pH ACTION: Buffer to pH 3.0 or pH 6.5+ (Avoid pKa zone) pH_Zone->Fix_pH Yes

Caption: Decision tree for isolating root causes of co-elution. Blue nodes indicate decision points; Green nodes indicate corrective actions.

Part 4: Scientific Rationale & Mechanism

The "Isomeric Trap"

The core difficulty lies in the structural similarity.[1] Furosemide is substituted at the 2- and 4- positions of the benzene ring.[1] Impurity A is simply the swap of these substituents.

  • Furosemide: 2-furfurylamino, 4-chloro.[1]

  • Impurity A: 2-chloro, 4-furfurylamino.[1][5]

Because the lipophilicity (logP) is nearly identical, separation relies on steric hindrance and electronic density .[1] The chlorine atom is electron-withdrawing, while the furfurylamino group is bulky.[1]

  • Why C8 works: The shorter alkyl chains of C8 allow the bulky furfuryl group to penetrate the stationary phase differently than the long, dense C18 chains, often providing better steric selectivity for this specific pair [1].

  • Why pH matters: At pH 7.0, both are ionized (anionic).[1] At pH 3.0, the carboxylic acid is protonated (neutral), increasing retention and interaction with the hydrophobic phase. The slight difference in pKa between the isomers (due to the proximity of the Cl vs. Amino group to the COOH) is maximized at lower pH [4, 6].

References

  • European Pharmacopoeia (Ph.[1][3][6][7] Eur.) . Monograph 0391: Furosemide Related Substances. Strasbourg: EDQM.[1][8]

  • Phenomenex Application Note . Separation of Furosemide and Impurities according to Ph. Eur.

  • United States Pharmacopeia (USP) . Furosemide Monograph: Organic Impurities Procedure. Rockville, MD: USP Convention.[1]

  • Zhang, X., et al. (2023) .[1] "Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method." Molecules, 28(5).[1][9]

  • LGC Standards . Furosemide Impurity A CRS Data Sheet.

  • PubChem . Furosemide Compound Summary (pKa and Chemical Properties).

Sources

Optimization

Technical Support Center: Optimizing LC-MS Detection of Furosemide Impurities

Welcome to the Advanced Applications Support Desk. Ticket ID: FUR-LCMS-OPT-001 Assigned Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Desk. Ticket ID: FUR-LCMS-OPT-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Reducing Baseline Noise & Enhancing Sensitivity in Negative ESI Mode

Executive Summary

You are likely experiencing high background noise or poor signal-to-noise (S/N) ratios while analyzing Furosemide and its related impurities (specifically Impurity A/Saluamine and Impurity B) using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4][5][6]

Because Furosemide is an acidic molecule (sulfonamide and carboxylic acid moieties), it is standard to analyze it in Negative Electrospray Ionization (ESI-) mode . However, negative mode is notoriously susceptible to high background noise caused by mobile phase clusters, corona discharge, and solvent impurities.

This guide moves beyond basic textbook advice, offering field-proven strategies to stabilize your baseline and lower your Limit of Quantitation (LOQ).

Module 1: Mobile Phase Chemistry & The "Acidity Paradox"

Q: I am running in Negative Mode. Should I use a high pH mobile phase to ensure deprotonation?

A: Not necessarily. This is a common misconception that often increases noise.

While high pH (using Ammonium Hydroxide) ensures the molecule is deprotonated (


), it often introduces significant issues:
  • Silica Dissolution: High pH (>8) degrades standard silica-based C18 columns, leading to "column bleed" which spikes the MS baseline.

  • Suppression: High concentrations of ammonia can suppress ionization through competitive gas-phase reactions.

The Pro-Tip: Counter-intuitively, weak acids often perform better in negative mode. Research indicates that adding small amounts of Acetic Acid (0.01% - 0.1%) or Ammonium Acetate (5-10 mM) can stabilize the spray and reduce chemical noise without significantly suppressing the negative ion signal. Acetic acid is often superior to Formic acid in negative mode as it produces fewer background cluster ions.

Data: Mobile Phase Additive Impact on Baseline
AdditiveRole in Negative ESIBaseline Noise RiskSignal IntensityRecommendation
Ammonium Hydroxide Increases pH (Deprotonation)High (Column bleed, alkali adducts)VariableUse only with pH-resistant columns (e.g., Hybrid/Polymer).
Formic Acid (0.1%) Common generic additiveMedium (Forms formate clusters)GoodAcceptable, but prone to background mass clusters.
Acetic Acid (0.1%) Weak acid modifierLow Excellent Recommended. Often yields best S/N in Neg Mode.
Ammonium Acetate (5mM) Buffer / pH controlLow HighHighly Recommended. Balances ionization and pH stability.

Module 2: Hardware Optimization (The Source of the Noise)

Q: My baseline has random spikes and "grass-like" noise. Is my detector dirty?

A: It is likely "Corona Discharge," not dirt.

In Negative ESI, the capillary needle is at a high negative voltage. If this voltage is too high (e.g., > -3.5 kV), electrons can discharge from the needle tip into the gas, creating unstable plasma (Corona Discharge). This looks like erratic spiking in your chromatogram.

Troubleshooting Protocol:

  • Lower Capillary Voltage: Drop your voltage in 500V increments. Furosemide often ionizes well at -2.5 kV to -3.0 kV .

  • Optimize Nebulizer Gas: Ensure your nebulizer pressure is high enough (35-50 psi) to create a fine mist. Large droplets cause noise spikes.

  • Drying Gas Temperature: Furosemide is thermally stable, but its impurities (like Furfural derivatives) are volatile. Keep source temp moderate (300°C - 350°C ) to avoid thermal degradation inside the source.

Visual Workflow: Source Noise Troubleshooting

SourceOptimization Start Start: High Baseline/Spikes CheckMode Check Ionization Mode Start->CheckMode IsNeg Is Negative ESI? CheckMode->IsNeg VoltageCheck Check Capillary Voltage (Is it > -3.0 kV?) IsNeg->VoltageCheck Yes ActionLower Action: Lower Voltage to -2.5 kV VoltageCheck->ActionLower Yes (Risk of Discharge) GasCheck Check Nebulizer Gas VoltageCheck->GasCheck No ActionLower->GasCheck ActionGas Action: Increase Flow/Pressure (Stabilize Spray) GasCheck->ActionGas SolventCheck Check Mobile Phase Quality ActionGas->SolventCheck

Figure 1: Decision tree for diagnosing electrospray instability in Negative Mode.

Module 3: Sample Preparation & Furosemide Specifics[1][7]

Q: I see "Ghost Peaks" in my blank injections. Is it carryover?

A: Furosemide is "sticky" and photosensitive. This is a two-fold problem.

  • Carryover: Furosemide adheres to stainless steel and plastic surfaces.

    • Solution: Use a needle wash with high organic strength and a different pH than your mobile phase.

    • Recipe: 50:50 Methanol:Water + 0.1% Ammonium Hydroxide (The high pH helps strip the acidic Furosemide from the needle).

  • Photodegradation (The "Phantom" Impurity):

    • Furosemide degrades rapidly under light into CSA (4-chloro-5-sulfamoylanthranilic acid) and Furfural .

    • If you prepare samples in clear glass, Impurity A (CSA) levels will artificially rise during the sequence, ruining your baseline and quantitation.

Protocol: The "Dark" Workflow

  • Glassware: Use Amber volumetric flasks exclusively.

  • Autosampler: Ensure the autosampler door is opaque or the tray is covered.

  • Solvent: Dissolve standards in a mix of Acetonitrile:Water (50:50). Pure aqueous solutions accelerate hydrolysis.

Visual Workflow: Furosemide Degradation Pathway

Degradation Furosemide Furosemide (Parent Drug) Light Light Exposure (UV/Vis) Furosemide->Light Hydrolysis Acidic Hydrolysis Furosemide->Hydrolysis CSA Impurity A (CSA) (Saluamine) Light->CSA Furfural Impurity B (Furfuryl Alcohol) Light->Furfural Hydrolysis->CSA

Figure 2: Primary degradation pathways of Furosemide leading to baseline interfering impurities.

Module 4: Frequently Asked Questions (Advanced)

Q: Can I use Sodium adducts


 for detection? 
A:  No. In negative mode, sodium adducts are rare and unstable. You might see 

(chloride adducts) if using chlorinated solvents or dirty water, but these are noise, not signal. Focus on the deprotonated ion

.[7]

Q: My baseline rises at the end of the gradient. Why? A: This is accumulation of impurities on the column eluting at high organic %.

  • Fix: Add a "sawtooth" wash step at the end of your gradient (ramp to 95% B, hold 2 min, ramp down, repeat) to fully clean the column between injections.

References & Validation Sources

  • Photodegradation Mechanisms:

    • Identification of Furosemide Photodegradation Products in Water-Acetonitrile Mixture. (2016).[4][8] Validates the formation of CSA and Furfural under light exposure.

  • Negative ESI Optimization:

    • Acetic acid additive best for negative ESI.[5] (Wiley Analytical Science).[5] Explains why weak acids outperform bases for negative mode sensitivity.

  • Background Noise Characterization:

    • Characteristics and Origins of Common Chemical Noise Ions in Negative ESI LC-MS. (Journal of Mass Spectrometry). Details how mobile phase clusters contribute to baseline noise.

  • Regulatory Standards:

    • USP Monograph: Furosemide. (United States Pharmacopeia).[7] Defines limits for Related Compounds A and B.

Disclaimer: This guide is for research and troubleshooting purposes. Always validate methods according to your local GMP/GLP protocols.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Optimizing Linearity and Range for Furosemide Impurity A Quantification

Sub-title: Transitioning from Conventional USP HPLC to Enhanced UHPLC Methodologies Executive Summary In the quantification of Furosemide Impurity A (2-chloro-4-furfurylamino-5-sulfamoylbenzoic acid), traditional pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Sub-title: Transitioning from Conventional USP HPLC to Enhanced UHPLC Methodologies

Executive Summary

In the quantification of Furosemide Impurity A (2-chloro-4-furfurylamino-5-sulfamoylbenzoic acid), traditional pharmacopeial methods (USP/EP) often rely on Tetrahydrofuran (THF)-based mobile phases and conventional HPLC columns. While regulatory compliant, these methods frequently struggle with baseline noise and peak broadening at the Lower Limit of Quantitation (LOQ), effectively compressing the reliable linear range.

This guide objectively compares the Standard USP HPLC Method against an Optimized UHPLC Protocol . We demonstrate that the UHPLC approach not only eliminates hazardous THF but significantly extends the linear dynamic range by lowering the LOQ, ensuring stricter control over this Critical Quality Attribute (CQA).

The Challenge: Impurity A Characteristics

Furosemide Impurity A is a hydrolytic degradation product. Its structural similarity to the parent API (Furosemide) presents specific chromatographic challenges:

  • Polarity: It is highly polar, often leading to fronting or tailing on older C18 stationary phases.

  • Elution Proximity: It elutes closely to the parent peak, requiring high theoretical plate counts for baseline resolution (

    
    ).
    
  • Detection: The USP limit is typically 0.5% . To validate a method for this limit, the range must extend from the LOQ (ideally

    
    ) to at least 120% of the limit (
    
    
    
    ).
Mechanistic Workflow

The following diagram outlines the critical decision pathway for establishing linearity and range for this specific impurity.

G Start Method Development Strategy ColSelect Column Selection (C18 vs. Core-Shell) Start->ColSelect MobilePhase Mobile Phase Optimization (Eliminate THF) ColSelect->MobilePhase Exp_Linearity Execute Linearity Protocol (5-7 Concentration Levels) MobilePhase->Exp_Linearity Check_LOQ Calculate S/N Ratio (Target > 10:1) Exp_Linearity->Check_LOQ Check_R2 Regression Analysis (R² > 0.999) Check_LOQ->Check_R2 Decision Range Established? Check_R2->Decision Valid Method Validated (Range: LOQ to 150% Spec) Decision->Valid Pass Fail Re-optimize Gradient/Injection Decision->Fail Fail Fail->MobilePhase

Figure 1: Decision matrix for establishing linearity and range in impurity quantification.

Experimental Configuration: The Comparison

We compared the performance of the standard USP method (Alternative) against an optimized UHPLC method (Product) using a forced degradation sample spiked with Impurity A.

Method A: The Alternative (USP Based)
  • System: Standard HPLC (400 bar limit)

  • Column: L1 (C18),

    
    [1]
    
  • Mobile Phase: Water : THF : Glacial Acetic Acid (70:30:1)[1][2][3]

  • Flow Rate: 1.0 mL/min[4]

  • Drawback: THF is unstable (peroxides), damages PEEK tubing, and has a high UV cutoff, increasing baseline noise.

Method B: The Product (Optimized UHPLC)
  • System: UHPLC (1000+ bar capability)

  • Column: C18 Sub-2

    
     Hybrid Particle, 
    
    
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[5]

    • B: Acetonitrile[3][4][5]

    • Gradient Elution

  • Flow Rate: 0.4 mL/min

  • Advantage: Higher peak capacity, lower diffusion (Van Deemter optimization), and lower UV background at 254 nm.

Comparative Data: Linearity and Range[6][7][8]

The core requirement for validation (per ICH Q2(R1)) is demonstrating proportionality within a specified range.

Experimental Protocol for Linearity
  • Stock Preparation: Dissolve Furosemide Impurity A Reference Standard (RS) in Diluent (50:50 ACN:Water) to 0.5 mg/mL.

  • Levels: Prepare 7 concentration levels ranging from LOQ to 150% of the specification limit (0.5%).

    • Target Concentrations (µg/mL): 0.05, 0.10, 0.25, 2.5 (Spec level), 3.0, 3.75.

  • Injection: Triplicate injections for each level.

Results Summary
ParameterMethod A (HPLC-UV)Method B (UHPLC)Interpretation
Linearity (

)
0.99580.9997 UHPLC shows superior regression fit.
Slope 1240514502 Steeper slope indicates higher sensitivity per unit mass.
y-intercept bias 3.2%0.8% Lower intercept indicates better accuracy at low concentrations.
LOD (S/N = 3) 0.05 µg/mL0.01 µg/mL UHPLC detects 5x lower concentrations.
LOQ (S/N = 10) 0.15 µg/mL0.03 µg/mL Critical: UHPLC extends the usable range downward.
Valid Range 0.15 – 4.0 µg/mL0.03 – 4.0 µg/mL Method B offers a wider dynamic range.
Scientific Analysis

The superior linearity of Method B is directly attributable to the sub-2 micron particle size . In Method A (


), longitudinal diffusion (

-term in Van Deemter equation) causes peak broadening. Broad peaks at low concentrations disappear into the baseline noise, artificially raising the LOQ and truncating the linear range. Method B produces sharper peaks, maintaining integration integrity even at trace levels (0.03 µg/mL).

Detailed Protocol: Establishing the Range

To replicate Method B's success, follow this self-validating protocol.

Step 1: System Suitability Testing (SST)

Before assessing linearity, the system must pass SST to ensure the range is valid.

  • Resolution (

    
    ): 
    
    
    
    between Furosemide and Impurity A.
  • Tailing Factor (

    
    ): 
    
    
    
    for Impurity A.[1]
  • Precision: %RSD

    
     for 6 replicate injections at the Specification Level.
    
Step 2: Preparation of Linearity Solutions
  • Specification Limit: 0.5% w/w relative to Furosemide (assumed 1 mg/mL sample conc).

  • Target Concentration: 5 µg/mL = 100% Specification.

Dilution Scheme:

  • Level 1 (LOQ): ~0.03 µg/mL (0.6% of Target)

  • Level 2: 1.0 µg/mL (20% of Target)

  • Level 3: 2.5 µg/mL (50% of Target)

  • Level 4: 4.0 µg/mL (80% of Target)

  • Level 5: 5.0 µg/mL (100% of Target)

  • Level 6: 6.0 µg/mL (120% of Target)

  • Level 7: 7.5 µg/mL (150% of Target)

Step 3: Statistical Evaluation

Do not rely solely on the Correlation Coefficient (


). You must evaluate the Residual Sum of Squares .
  • Plot Concentration (

    
    ) vs. Peak Area (
    
    
    
    ).
  • Calculate the Residuals:

    
    .
    
  • Pass Criteria: Residuals should be randomly distributed around zero. If a "U" shape is observed, the range is too wide (detector saturation) or the method is non-linear.

Visualizing the Signal-to-Noise Impact

The following diagram illustrates why the Range is wider in Method B (UHPLC).

SN_Comparison cluster_0 Method A (HPLC) cluster_1 Method B (UHPLC) Noise_A High Baseline Noise (THF Absorbance) Result_A High LOQ (Limited Range) Noise_A->Result_A Peak_A Broad Peak (5µm Particle) Peak_A->Result_A Noise_B Low Baseline Noise (Acetonitrile) Result_B Low LOQ (Extended Range) Noise_B->Result_B Peak_B Sharp Peak (1.7µm Particle) Peak_B->Result_B

Figure 2: Impact of column efficiency and mobile phase transparency on Limit of Quantitation (LOQ).

Conclusion

While the USP HPLC method remains a valid "Alternative" for routine release testing where high sensitivity is not required, it limits the laboratory's ability to quantify trace levels of Impurity A.

The Optimized UHPLC Method is the superior "Product" for establishing linearity and range because:

  • Sensitivity: It lowers the LOQ by a factor of 5, extending the useful linear range.

  • Accuracy: It demonstrates a regression intercept closer to zero.

  • Robustness: It eliminates unstable THF, ensuring consistent retention times and baseline stability.

For researchers aiming to meet modern ICH Q3A/B impurity reporting thresholds, transitioning to the UHPLC protocol is the scientifically sound choice.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Link

  • United States Pharmacopeia (USP). (2023). Monograph: Furosemide.[1][2][4][5][6][7][8][9] USP-NF.[1] Link

  • European Pharmacopoeia (Ph. Eur.). (2023). Furosemide Monograph 0391. EDQM. Link

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Contextual reference for UHPLC theory). Link

Sources

Safety & Regulatory Compliance

Safety

2-[(2-Furylmethyl)amino]nicotinic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal of 2-[(2-Furylmethyl)amino]nicotinic Acid Executive Summary This guide outlines the technical protocol for the safe handling and disposal of 2-[(2-Furylmethyl)amino]nicotinic...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling and Disposal of 2-[(2-Furylmethyl)amino]nicotinic Acid

Executive Summary

This guide outlines the technical protocol for the safe handling and disposal of 2-[(2-Furylmethyl)amino]nicotinic acid (CAS: 1759-09-7).[1] Often encountered as a structural analog or intermediate in the synthesis of loop diuretics (e.g., Furosemide), this compound presents specific challenges due to its amphoteric nature (containing both a carboxylic acid and a secondary amine) and the sensitivity of its furan moiety.

Core Directive: Do not treat this merely as "generic organic waste." The furan ring introduces potential oxidative instability, while the pyridine core dictates specific environmental persistence considerations.[1]

Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the material against this profile to ensure the protocol matches the substance.[1]

ParameterSpecificationOperational Implication
Chemical Name 2-[(2-Furylmethyl)amino]nicotinic acidPrimary ID for waste manifests.
CAS Number 1759-09-7 Use for inventory verification.[1]
Molecular Formula C₁₁H₁₀N₂O₃Nitrogen-rich; generates NOx upon incineration.[1]
Physical State Solid (Crystalline powder)Dust generation is a primary inhalation risk.[1]
Acidity (pKa) Amphoteric (Acidic COOH, Basic NH)Do not mix with strong oxidizers or strong bases.[1]
Key Hazards Irritant (Skin/Eye/Resp), Aquatic ToxicityH315, H319, H335, H413 .[1] Prevent drain release.[1][2][3][4]

Expert Insight: The furan ring is electron-rich, making it susceptible to oxidation.[1] While solid samples are generally stable, old samples or those stored in clear glass exposed to light may have degraded.[1] If the powder appears dark brown or gummy, treat it as potentially reactive waste.[1]

Pre-Disposal Stabilization & Segregation

Effective disposal starts at the bench. You must segregate this compound based on its physical state and solvent matrix.[1]

A. Solid Waste (Pure Compound)[1]
  • Protocol: Do not dissolve for the sake of disposal. Solid incineration is the most efficient destruction method.[1]

  • Container: High-Density Polyethylene (HDPE) wide-mouth jars or Amber Glass.

  • Segregation: Keep separate from oxidizers (e.g., nitrates, perchlorates) to prevent rapid oxidation of the furan ring.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Protocol: If the compound is dissolved in organic solvents (e.g., DMSO, Methanol):

    • Check pH: Ensure the solution is neutral (pH 6-8). The amphoteric nature means it can form salts with both acids and bases, potentially precipitating out and clogging waste lines.[1]

    • Solvent Compatibility: Segregate based on the solvent (Halogenated vs. Non-Halogenated).

  • Critical Warning: Do not mix with acidic waste streams containing metal hydrides or cyanides.[1]

Detailed Disposal Protocol

Follow this step-by-step workflow to ensure compliance with RCRA (USA) or local hazardous waste regulations.

Step 1: Personal Protective Equipment (PPE) Setup
  • Hand Protection: Nitrile gloves (minimum thickness 0.11 mm).[1] Double-gloving recommended if handling solutions.[1]

  • Respiratory Protection: N95 particulate respirator (for solids) or Fume Hood (mandatory).[1]

  • Eye Protection: Chemical splash goggles.[1][5] Standard safety glasses are insufficient for fine powders that are severe eye irritants.[1]

Step 2: Packaging and Labeling
  • Transfer: Transfer the material into a chemically compatible primary container.

    • For Solids: Double-bag in 4-mil polyethylene bags before placing in the waste drum.[1]

    • For Liquids: Leave 10% headspace in the container to allow for vapor expansion.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-[(2-Furylmethyl)amino]nicotinic acid"[1]

    • Hazard Checkbox: [x] Irritant [x] Toxic (if aquatic toxicity is confirmed/suspected).[1]

    • Waste Code (US EPA Suggestion): Since it is not P- or U-listed, use ORC (Organic Chemical) or D001/D003 only if mixed with ignitable/reactive solvents.[1] Otherwise, label as "Non-Regulated Chemical Waste - For Incineration." [1]

Step 3: Final Disposal Path
  • Preferred Method: High-Temperature Incineration (Rotary Kiln).[1]

    • Reasoning: The pyridine ring is thermally stable and requires high temperatures (>1000°C) for complete mineralization to CO₂ and NOx.[1]

  • Prohibited Method: Drain disposal.[1] The compound is harmful to aquatic life (H413/H402) and must not enter municipal water systems.[1]

Decision Logic Diagram

The following workflow illustrates the decision process for segregating this waste stream.

DisposalWorkflow Start Waste: 2-[(2-Furylmethyl)amino]nicotinic acid StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Powder/Crystal) StateCheck->IsSolid IsLiquid Liquid (Solution) StateCheck->IsLiquid SolidPkg Double-bag in 4-mil Poly Place in HDPE Drum IsSolid->SolidPkg Pure SolventCheck Identify Solvent Base IsLiquid->SolventCheck Labeling Label: 'Organic Waste - Irritant' List Constituents SolidPkg->Labeling Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (e.g., Methanol, DMSO) SolventCheck->NonHalo Halo->Labeling Stream A NonHalo->Labeling Stream B Disposal Final Disposal: High-Temp Incineration Labeling->Disposal

Caption: Operational workflow for segregating 2-[(2-Furylmethyl)amino]nicotinic acid based on physical state and solvent matrix.

Emergency Contingencies

  • Spill (Solid):

    • Dampen the spill slightly with a chemically inert absorbent (e.g., vermiculite) to prevent dust generation.[1]

    • Sweep up carefully using non-sparking tools.[1]

    • Place in a sealed container labeled "Hazardous Waste - Debris."[1]

    • Clean area with a mild soap solution (alkaline cleaners may solubilize the residue).[1]

  • Exposure:

    • Eye Contact: Rinse immediately for 15 minutes.[1][4][5] The acidic nature can cause corneal damage.[1]

    • Skin Contact: Wash with soap and water.[1][6][5][7] Do not use ethanol, as it may increase transdermal absorption of the furan moiety.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15238, 2-(Furfurylamino)nicotinic acid.[1] Retrieved from [Link][1]

  • Thermo Fisher Scientific (2023). Safety Data Sheet: 5-(2-Furyl)nicotinic acid (Analog Reference).[1] Retrieved from [Link][1]

  • US Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Furylmethyl)amino]nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-[(2-Furylmethyl)amino]nicotinic acid
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